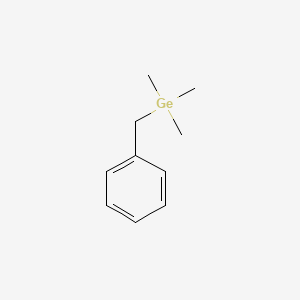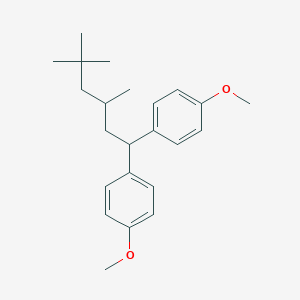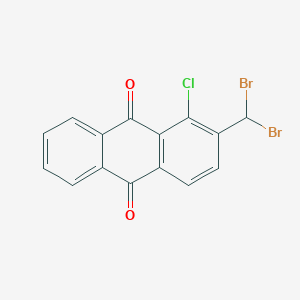
1-Chloro-2-(dibromomethyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(dibromomethyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of chlorine and dibromomethyl groups attached to the anthracene core, specifically at the 1 and 2 positions, respectively. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Chloro-2-(dibromomethyl)anthracene-9,10-dione typically involves the halogenation of anthracene derivatives. One common method is the bromination of 1-chloroanthracene-9,10-dione using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Chloro-2-(dibromomethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxyanthracene derivatives.
Substitution: The chlorine and bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-Chloro-2-(dibromomethyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other anthracene derivatives and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(dibromomethyl)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit key enzymes involved in cell division, such as topoisomerases and kinases . These interactions lead to the inhibition of cancer cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
1-Chloro-2-(dibromomethyl)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Dibromoanthracene: Similar in structure but lacks the chlorine atom.
1-Chloroanthracene-9,10-dione: Lacks the dibromomethyl group.
9,10-Diphenylanthracene: Substituted with phenyl groups instead of halogens.
1,4-Dichloroanthracene-9,10-dione: Contains chlorine atoms at different positions
These compounds share similar photophysical properties but differ in their reactivity and applications
Properties
CAS No. |
6338-00-7 |
|---|---|
Molecular Formula |
C15H7Br2ClO2 |
Molecular Weight |
414.47 g/mol |
IUPAC Name |
1-chloro-2-(dibromomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H7Br2ClO2/c16-15(17)10-6-5-9-11(12(10)18)14(20)8-4-2-1-3-7(8)13(9)19/h1-6,15H |
InChI Key |
ROOIMHSTHJEPGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


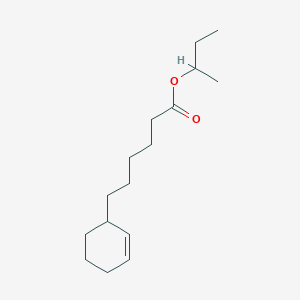


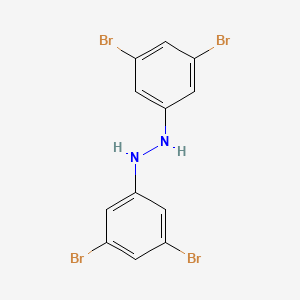
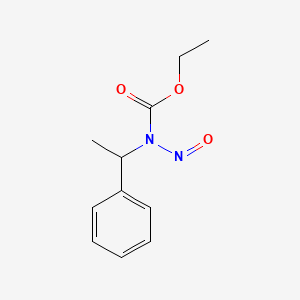
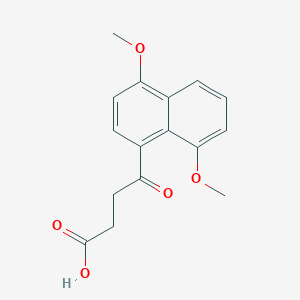
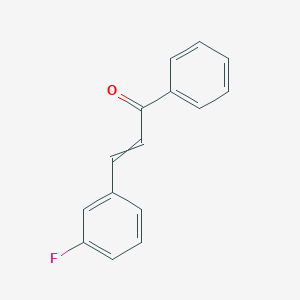
![n-[2-(2-Nitrophenyl)ethyl]butan-1-amine](/img/structure/B14733473.png)
![propan-2-yl N-[3-methoxy-4-[2-methoxy-4-(propan-2-yloxycarbonylamino)phenyl]phenyl]carbamate](/img/structure/B14733479.png)
